Methyl 1-(2,4-dichlorobenzyl)-3-nitro-1H-pyrazole-5-carboxylate Methyl 1-(2,4-dichlorobenzyl)-3-nitro-1H-pyrazole-5-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC14660013
InChI: InChI=1S/C12H9Cl2N3O4/c1-21-12(18)10-5-11(17(19)20)15-16(10)6-7-2-3-8(13)4-9(7)14/h2-5H,6H2,1H3
SMILES:
Molecular Formula: C12H9Cl2N3O4
Molecular Weight: 330.12 g/mol

Methyl 1-(2,4-dichlorobenzyl)-3-nitro-1H-pyrazole-5-carboxylate

CAS No.:

Cat. No.: VC14660013

Molecular Formula: C12H9Cl2N3O4

Molecular Weight: 330.12 g/mol

* For research use only. Not for human or veterinary use.

Methyl 1-(2,4-dichlorobenzyl)-3-nitro-1H-pyrazole-5-carboxylate -

Specification

Molecular Formula C12H9Cl2N3O4
Molecular Weight 330.12 g/mol
IUPAC Name methyl 2-[(2,4-dichlorophenyl)methyl]-5-nitropyrazole-3-carboxylate
Standard InChI InChI=1S/C12H9Cl2N3O4/c1-21-12(18)10-5-11(17(19)20)15-16(10)6-7-2-3-8(13)4-9(7)14/h2-5H,6H2,1H3
Standard InChI Key PWFAKINTAQCILQ-UHFFFAOYSA-N
Canonical SMILES COC(=O)C1=CC(=NN1CC2=C(C=C(C=C2)Cl)Cl)[N+](=O)[O-]

Introduction

Methyl 1-(2,4-dichlorobenzyl)-3-nitro-1H-pyrazole-5-carboxylate is a synthetic organic compound belonging to the pyrazole derivatives class. It features a pyrazole ring substituted with a 2,4-dichlorobenzyl group, a nitro group, and a methyl ester functional group at the carboxyl position. The presence of chlorine atoms in the benzyl group enhances its lipophilicity and biological activity, making it a subject of interest in medicinal chemistry.

Synthesis

The synthesis of Methyl 1-(2,4-dichlorobenzyl)-3-nitro-1H-pyrazole-5-carboxylate typically involves multi-step organic reactions. Common methods include the reaction of appropriate pyrazole precursors with 2,4-dichlorobenzyl chloride in the presence of a base. The synthesis requires careful control of reaction conditions such as temperature, pH, and time to ensure high yield and purity of the final product.

Biological Activity

Pyrazole derivatives, including Methyl 1-(2,4-dichlorobenzyl)-3-nitro-1H-pyrazole-5-carboxylate, are widely studied for their potential biological activities, such as antimicrobial and anti-inflammatory properties. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. Additionally, the dichlorobenzyl moiety may enhance binding affinity to specific enzymes or receptors, contributing to its biological efficacy.

Comparison with Similar Compounds

Compound NameStructure FeaturesBiological Activity
Methyl 1-(2,6-dichlorobenzyl)-3-nitro-1H-pyrazole-5-carboxylateContains 2,6-dichlorobenzyl groupAntimicrobial and anti-inflammatory properties
Methyl 1-(3,4-dichlorobenzyl)-3-nitro-1H-pyrazole-4-carboxylateContains 3,4-dichlorobenzyl groupAntimicrobial and anti-inflammatory properties
Methyl 1-(2,4-dichlorobenzyl)-3-nitro-1H-pyrazole-5-carboxylateContains 2,4-dichlorobenzyl groupPotential antimicrobial and anti-inflammatory properties

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